(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
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Overview
Description
(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the viral life cycle .
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein. This interaction disrupts the formation of the viral capsid, a critical step in the HBV life cycle . The downstream effects include the inhibition of viral replication and the reduction of viral DNA levels .
Pharmacokinetics
It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in a hbv aav mouse model .
Result of Action
The result of the action of this compound is the effective inhibition of HBV replication. This leads to a reduction in the viral load, which is a key factor in the progression of HBV-related diseases .
Properties
IUPAC Name |
(5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACNVOUCLGVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.